molecular formula C33H24O6 B14229097 1,1',1''-[Benzene-1,3,5-triyltris(carbonyl-4,1-phenylene)]tri(ethan-1-one) CAS No. 825633-33-8

1,1',1''-[Benzene-1,3,5-triyltris(carbonyl-4,1-phenylene)]tri(ethan-1-one)

Cat. No.: B14229097
CAS No.: 825633-33-8
M. Wt: 516.5 g/mol
InChI Key: KAWGHMOGVXCZIH-UHFFFAOYSA-N
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Description

1,1’,1’'-[Benzene-1,3,5-triyltris(carbonyl-4,1-phenylene)]tri(ethan-1-one) is a complex organic compound characterized by its unique structure, which includes three ethanone groups attached to a benzene ring through carbonyl-phenylene linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’,1’'-[Benzene-1,3,5-triyltris(carbonyl-4,1-phenylene)]tri(ethan-1-one) typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzene Core: The benzene core can be synthesized through various methods, such as the trimerization of acetylene derivatives or the cyclization of appropriate precursors.

    Attachment of Carbonyl Groups: The carbonyl groups are introduced through Friedel-Crafts acylation reactions, where benzene is reacted with ethanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Linking Phenylene Groups: The phenylene groups are attached via electrophilic aromatic substitution reactions, where the benzene ring is functionalized with carbonyl-phenylene linkages.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and high-throughput screening may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,1’,1’'-[Benzene-1,3,5-triyltris(carbonyl-4,1-phenylene)]tri(ethan-1-one) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1,1’,1’'-[Benzene-1,3,5-triyltris(carbonyl-4,1-phenylene)]tri(ethan-1-one) has several scientific research applications:

    Materials Science: Used in the synthesis of advanced polymers and supramolecular structures.

    Organic Chemistry: Serves as a building block for complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1,1’,1’'-[Benzene-1,3,5-triyltris(carbonyl-4,1-phenylene)]tri(ethan-1-one) involves its interaction with various molecular targets. The carbonyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s aromatic nature allows it to participate in π-π stacking interactions, which can affect molecular recognition and binding.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Tris(phenylcarbonyl)benzene: Similar structure but lacks the ethanone groups.

    1,3,5-Tris(acetyl)benzene: Similar structure but with acetyl groups instead of carbonyl-phenylene linkages.

    Benzene-1,3,5-triyltriacetate: Similar core structure but with acetate groups.

Uniqueness

1,1’,1’'-[Benzene-1,3,5-triyltris(carbonyl-4,1-phenylene)]tri(ethan-1-one) is unique due to its specific arrangement of carbonyl-phenylene linkages and ethanone groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and pharmaceuticals.

Properties

CAS No.

825633-33-8

Molecular Formula

C33H24O6

Molecular Weight

516.5 g/mol

IUPAC Name

1-[4-[3,5-bis(4-acetylbenzoyl)benzoyl]phenyl]ethanone

InChI

InChI=1S/C33H24O6/c1-19(34)22-4-10-25(11-5-22)31(37)28-16-29(32(38)26-12-6-23(7-13-26)20(2)35)18-30(17-28)33(39)27-14-8-24(9-15-27)21(3)36/h4-18H,1-3H3

InChI Key

KAWGHMOGVXCZIH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)C(=O)C3=CC=C(C=C3)C(=O)C)C(=O)C4=CC=C(C=C4)C(=O)C

Origin of Product

United States

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